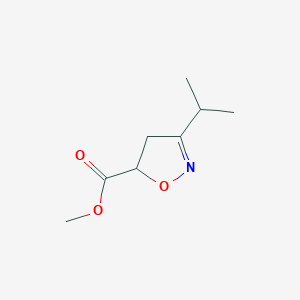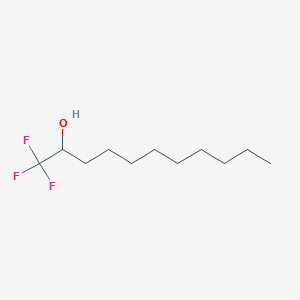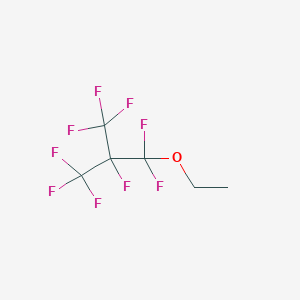
4-氨基-3-氟苯乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-fluorophenylacetonitrile is a chemical compound with the molecular formula C8H7FN2. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of an amino group, a fluorine atom, and a nitrile group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
科学研究应用
4-Amino-3-fluorophenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Potential therapeutic applications include the development of drugs for treating neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluorophenylacetonitrile typically involves the following steps:
Nitrile Formation: The starting material, 3-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with sodium cyanide to form 3-fluorobenzyl cyanide.
Amination: The 3-fluorobenzyl cyanide is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH4) to yield 4-amino-3-fluorophenylacetonitrile.
Industrial Production Methods
In industrial settings, the production of 4-Amino-3-fluorophenylacetonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
化学反应分析
Types of Reactions
4-Amino-3-fluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of 4-Amino-3-fluorophenylacetonitrile.
Reduction: Primary amines derived from the reduction of the nitrile group.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
作用机制
The mechanism of action of 4-Amino-3-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
- 4-Amino-3-chlorophenylacetonitrile
- 4-Amino-3-bromophenylacetonitrile
- 4-Amino-3-iodophenylacetonitrile
Uniqueness
4-Amino-3-fluorophenylacetonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly valuable in the design of pharmaceuticals and other bioactive molecules .
属性
IUPAC Name |
2-(4-amino-3-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWYLDRWNSBKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372217 |
Source


|
| Record name | 4-Amino-3-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180149-19-3 |
Source


|
| Record name | 4-Amino-3-fluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[2,3-b]pyridine, 3-(1-methylethyl)-(9CI)](/img/structure/B64855.png)


![N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B64865.png)





![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)

